

# Adjusting TAK-659 treatment schedule in longterm studies

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Compound of Interest		
Compound Name:	TAK-659	
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### **Technical Support Center: TAK-659**

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the treatment schedule of **TAK-659** (mivavotinib) in long-term studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental protocols.

## **Troubleshooting and FAQs**

1. What is the typical starting dose and schedule for **TAK-659** in clinical studies?

In phase I and II clinical trials, **TAK-659** has been administered orally in 28-day cycles.[1] The starting dose has varied, with some studies initiating at 60 mg once daily (QD).[1] The maximum tolerated dose (MTD) has been established at 100 mg QD in several studies involving patients with B-cell lymphomas.[1][2][3] Dose escalation cohorts have investigated ranges from 60 mg to 120 mg QD.[1][2] In studies involving patients with acute myeloid leukemia (AML), both once-daily and twice-daily (BID) regimens have been explored, with a recommended phase II dose of 140 mg QD and an MTD of 60 mg BID in that patient population.[4]

2. What are the most common reasons for adjusting the **TAK-659** treatment schedule?

Treatment schedule adjustments, including dose interruptions, reductions, or discontinuations, are primarily due to treatment-emergent adverse events (TEAEs).[1][5] Many of these are

### Troubleshooting & Optimization





asymptomatic and reversible laboratory abnormalities.[1][2] Common TEAEs leading to dose modification include increased amylase, increased lipase, neutropenia, hypophosphatemia, and elevated aspartate aminotransferase (AST).[1][5][6] In some cases, hemorrhagic events, particularly at higher doses, have led to discontinuation.[4][6]

3. How should asymptomatic laboratory abnormalities be managed?

A key finding across multiple studies is that many of the common grade ≥3 TEAEs are asymptomatic laboratory abnormalities, such as increased amylase, AST, and lipase.[2][5] These have been reported as generally reversible with dose reduction or discontinuation of the study drug.[5] In some combination therapy studies, it has been suggested that asymptomatic laboratory abnormalities should be considered artifacts of treatment and not necessarily inform dose modifications.[7] However, close monitoring is crucial.

4. What is the recommended course of action for managing neutropenia?

Grade ≥3 neutropenia is a reported TEAE.[5] In clinical studies, the administration of granulocyte colony-stimulating factor (G-CSF) has been used to manage this adverse event.[5] Dose interruption or reduction may also be necessary depending on the severity and persistence of the neutropenia.

5. Are there specific toxicities to monitor for at higher doses?

Yes, at higher doses, certain toxicities may become more frequent or severe. For instance, two dose-limiting toxicities (asymptomatic lipase elevation) were observed at the 120 mg dose in one study.[8] In a study with AML patients, grade ≥3 bleeding events were most frequently observed at a dose of 80 mg BID, which surpassed the MTD for that regimen.[4][6]

6. What is the pharmacokinetic profile of **TAK-659** and how might it influence dosing schedules?

**TAK-659** is absorbed relatively quickly, with a time to maximum concentration (Tmax) of approximately 2 hours.[1][2] It has a long terminal half-life of about 37 hours.[1][2] This pharmacokinetic profile supports once-daily dosing.[9] Drug exposure has been shown to generally increase with doses from 60-120 mg.[1][2] Population pharmacokinetic models have identified creatinine clearance as a factor influencing the apparent clearance of the drug, suggesting that renal function could impact drug exposure.[10]



# **Data Summary**

Table 1: Summary of TAK-659 Dosing Regimens in Clinical Trials

Study Population	Dosing Regimen	Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D)	Reference
B-Cell Lymphoma	60-120 mg Once Daily (QD)	100 mg QD	[1][2][5]
Relapsed/Refractory Acute Myeloid Leukemia (AML)	60-160 mg QD or 60- 80 mg Twice Daily (BID)	140 mg QD (RP2D), 60 mg BID (MTD)	[4]
High-Risk Diffuse Large B-Cell Lymphoma (DLBCL) in combination with R- CHOP	60-100 mg QD	100 mg QD	[7]

Table 2: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) Associated with TAK-659



Adverse Event	Frequency in Lymphoma Patients (%)	Frequency in AML Patients (%)	Management Strategies Mentioned	Reference
Increased Amylase	29	21	Dose reduction or discontinuation	[5][6]
Neutropenia	27	N/A	G-CSF administration, dose modification	[5]
Hypophosphate mia	26	N/A	Dose modification	[1][5]
Increased Lipase	N/A	21	Dose modification	[6]
Febrile Neutropenia	N/A	56	Dose discontinuation for infection	[6][7]
Anemia	N/A	28	N/A	[6]
Platelet Count Drop	N/A	21	N/A	[6]
Hemorrhagic Events	N/A	26 (Grade ≥3)	Study discontinuation	[4][6]

# **Experimental Protocols & Methodologies**

Dose Escalation and MTD Determination:

A common methodology for determining the MTD in Phase I studies of **TAK-659** is the 3+3 dose-escalation design.[1][7] In this design:

• A cohort of 3 patients is enrolled at a specific dose level.

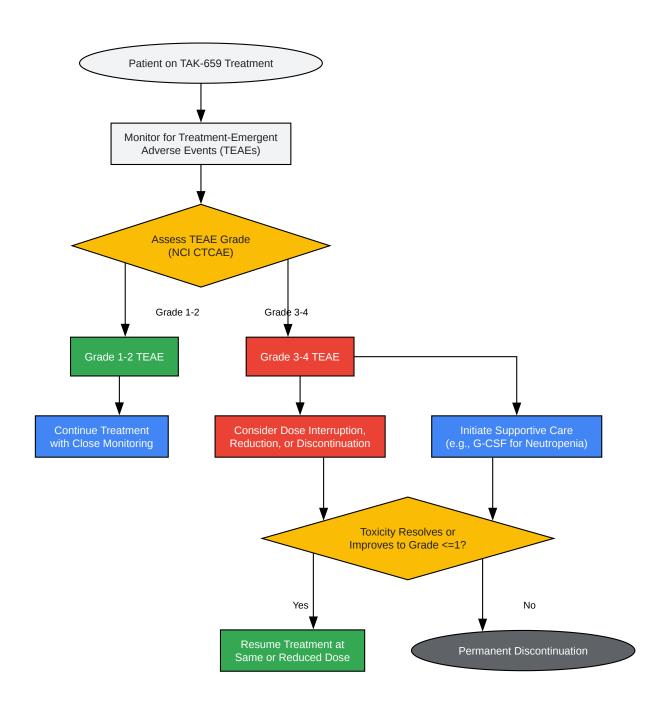


- If no dose-limiting toxicities (DLTs) are observed, the next cohort is enrolled at a higher dose level.
- If one of the three patients experiences a DLT, an additional 3 patients are enrolled at the same dose level.
- The MTD is defined as the dose level at which no more than one of the six patients experiences a DLT.

Dose-limiting toxicities are typically defined as specific adverse events occurring within the first cycle of treatment that are considered at least possibly related to the study drug.[4]

### **Visualizations**

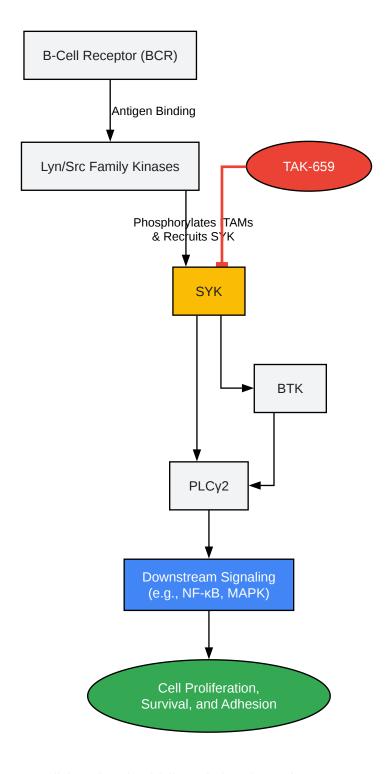




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Caption: Workflow for TAK-659 Dose Modification Based on TEAEs.





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Caption: Simplified SYK Signaling Pathway and the Point of Inhibition by TAK-659.



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